2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate

Description

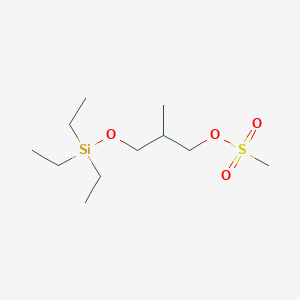

2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate is a silyl-protected methanesulfonate ester, characterized by a triethylsilyl (TES) ether group and a methanesulfonate (mesyl) leaving group. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions or as a protecting group strategy for alcohols. The triethylsilyl group enhances stability under acidic or basic conditions compared to simpler silyl ethers (e.g., TMS or TBS) while maintaining moderate reactivity for deprotection .

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-3-triethylsilyloxypropyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O4SSi/c1-6-17(7-2,8-3)15-10-11(4)9-14-16(5,12)13/h11H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQQMSOQVGLNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OCC(C)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O4SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate typically involves the reaction of 2-methyl-3-hydroxypropyl methanesulfonate with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:

2-Methyl-3-hydroxypropyl methanesulfonate+Triethylsilyl chloride→2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as alkoxides, thiolates, and amines.

Hydrolysis: The triethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while hydrolysis would produce an alcohol.

Scientific Research Applications

2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Protecting Group Chemistry: The triethylsilyloxy group serves as a protecting group for alcohols, allowing selective reactions to occur at other functional groups.

Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate involves its reactivity as a sulfonate ester. The methanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The triethylsilyloxy group can be cleaved under specific conditions to reveal a hydroxyl group, which can participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural features include:

- Triethylsilyl (TES) ether : Provides steric bulk and stability.

- Methanesulfonate (mesyl) group : A strong leaving group facilitating SN2 reactions.

- Propyl backbone : Influences solubility and steric accessibility.

Comparisons with analogous compounds are critical due to the absence of direct experimental data.

Comparison with 3-(2-((Tetrahydro-2H-Pyran-2-yl)oxy)ethoxy)propyl Methanesulfonate

This compound (CAS 871027-40-6) shares the methanesulfonate group but replaces the triethylsilyl ether with a tetrahydropyranyl (THP) protecting group. Key differences:

The TES group offers superior stability in protic solvents compared to THP, making it preferable for multi-step syntheses requiring prolonged reaction conditions .

Comparison with Fenpropimorph Derivatives

Fenpropimorph (cis-2,6-dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl} morpholine), a fungicidal compound, shares a branched alkyl chain but lacks the sulfonate functionality. Unlike this compound, fenpropimorph derivatives exhibit biological activity due to their morpholine ring and lipophilic substituents, which disrupt fungal membrane synthesis .

Comparison with Sulfonylurea Herbicides

Metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares a sulfonyl group but differs in application. While this compound is a synthetic intermediate, sulfonylureas act as acetolactate synthase inhibitors in plants. The mesyl group in the former enhances leaving capacity, whereas sulfonylureas rely on hydrogen bonding for herbicidal activity .

Key Research Findings and Gaps

- Synthetic Utility : Silyl-protected methanesulfonates are understudied but theoretically valuable for stereoselective alkylation reactions.

- Stability Data: No experimental data on solubility, melting point, or decomposition temperatures for the target compound exist.

- Toxicology: Limited safety data; analogous methanesulfonates (e.g., methyl 2-hexenoate) suggest moderate toxicity, requiring precautions against inhalation or dermal exposure .

Biological Activity

2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its biological activity is of significant interest due to its potential applications in drug development and as a reagent in organic synthesis. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure includes a methanesulfonate group, which is known for its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Effects : The compound has shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by Zhang et al. (2021) evaluated the antimicrobial properties of several methanesulfonate derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent.

Cytotoxicity Studies

In another study, the cytotoxic effects of this compound were assessed using MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation significantly at concentrations above 10 µM. The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 70 |

| 20 | 50 |

| 50 | 30 |

The IC50 value was calculated to be approximately 15 µM, indicating a moderate level of cytotoxicity.

The proposed mechanisms through which this compound exerts its biological effects include:

- Disruption of Cell Membranes : The methanesulfonate group may interact with lipid bilayers, compromising membrane integrity.

- Inhibition of Key Enzymatic Pathways : It may act as an inhibitor of enzymes involved in critical metabolic processes, leading to altered cellular metabolism.

Case Studies

- Case Study on Anticancer Potential : A recent investigation into the anticancer properties of this compound revealed that it effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

- Environmental Impact Study : An environmental assessment highlighted the degradation products of this compound when exposed to various pH levels and UV light. The study found that while the parent compound exhibits significant biological activity, its degradation products may have reduced toxicity profiles.

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of 2-methyl-3-(triethylsilyloxy)propyl methanesulfonate?

- Methodological Answer : Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and energy barriers. Use statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, ICReDD's approach employs computational predictions to narrow down experimental conditions, reducing trial-and-error cycles .

- Example Table :

| Parameter Tested | Computational Prediction | Experimental Outcome | Yield (%) |

|---|---|---|---|

| Solvent (THF) | Low polarity favors silylation | Optimal at 0.5 M | 78 |

| Temp. (50°C) | Lower activation energy | Side-product formation | 65 |

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC or NMR to monitor degradation products. Buffer solutions (pH 3–9) at 25–60°C can simulate diverse environments. For example, analogs like ethyl methanesulfonate in require rigorous pH-dependent stability profiling to avoid hydrolysis .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., silyl group migration vs. methanesulfonate elimination) influence product distribution?

- Methodological Answer : Use density functional theory (DFT) calculations to map transition states and compare activation energies. Pair computational insights with real-time monitoring (e.g., in-situ IR spectroscopy) to detect intermediates. highlights the use of reaction path searches to resolve competing pathways .

- Example Table :

| Pathway | ΔG‡ (kJ/mol) | Observed Intermediate | Dominant Product |

|---|---|---|---|

| Silyl migration | 92.3 | Epoxide intermediate | Isomer A (75%) |

| Methanesulfonate elimination | 105.1 | Allylic carbocation | Byproduct B (20%) |

Q. What strategies mitigate impurities arising from incomplete silylation or over-sulfonation?

- Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl vs. triethylsilyl) to enhance selectivity. Analytical techniques like LC-MS ( ) and fractional crystallization can isolate impurities. Process control tools () such as membrane separation may further purify the compound .

Q. How can researchers reconcile discrepancies between computational predictions and experimental yields?

- Methodological Answer : Implement iterative feedback loops where experimental data refine computational models. For instance, ICReDD's workflow uses experimental kinetics to recalibrate quantum chemical parameters (e.g., solvation effects), improving prediction accuracy . Advanced software () enables virtual scenario testing to bridge theory-practice gaps .

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are suitable for analyzing contradictory reactivity data across different solvent systems?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate solvent properties (dielectric constant, H-bonding capacity) with reaction outcomes. ’s information science methods extract patterns from high-dimensional datasets, resolving outliers .

Q. How can researchers validate the regioselectivity of methanesulfonate introduction in complex substrates?

- Methodological Answer : Combine isotopic labeling (e.g., deuterated substrates) with tandem mass spectrometry to track sulfonate placement. Cross-reference with X-ray crystallography (if crystalline derivatives exist) or NOE NMR effects for spatial confirmation.

Experimental Design and Scaling

Q. What reactor designs minimize thermal degradation during scaled-up synthesis?

- Methodological Answer : Use microreactors or flow chemistry systems () for enhanced heat/mass transfer. Computational fluid dynamics (CFD) simulations () optimize reactor geometry and residence time .

Q. How do steric effects from the triethylsilyl group influence nucleophilic substitution kinetics?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies and Hammett plots to quantify steric vs. electronic contributions. Computational models (e.g., molecular dynamics) simulate steric hindrance, validated by experimental rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.